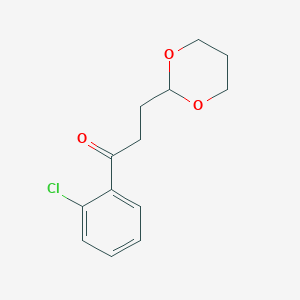

2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

Description

BenchChem offers high-quality 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDVBXJEPRLUFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645917 | |

| Record name | 1-(2-Chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-82-5 | |

| Record name | 1-(2-Chlorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

High-Purity Intermediate for Aryl-Keto Functionalization [1]

Executive Summary & Chemical Identity[1][2][3][4]

2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 898785-82-5) is a specialized organic intermediate acting as a masked equivalent of 4-(2-chlorophenyl)-4-oxobutanal .[1] Structurally, it features an ortho-chlorinated phenyl ring linked to a ketone, with a terminal aldehyde protected as a 1,3-dioxane acetal.[1]

This compound is a critical building block in medicinal chemistry, particularly for the synthesis of Central Nervous System (CNS) active agents (neuroleptics, antidepressants) where the ortho-chloro aryl moiety modulates metabolic stability and lipophilicity, while the protected aldehyde allows for controlled chain extension or reductive amination.

Chemical Data Table

| Property | Specification |

| CAS Number | 898785-82-5 |

| IUPAC Name | 1-(2-Chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |

| Molecular Formula | C₁₃H₁₅ClO₃ |

| Molecular Weight | 254.71 g/mol |

| Appearance | Pale yellow to colorless viscous oil (tends to crystallize at low temps) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Aryl Chloride (Ortho), Ketone, Cyclic Acetal (1,3-Dioxane) |

Structural Analysis & Reactivity Logic

The utility of this molecule lies in its bifunctional electrophilicity .[1] It contains two electrophilic centers with distinct reactivity profiles, allowing for sequential functionalization.[1]

Reactivity Map (Graphviz)

Figure 1: Functional group analysis highlighting the three distinct reactive zones: the ketone core, the acetal tail, and the halogenated head.

Synthesis Protocol (Self-Validating)

While various routes exist, the most robust laboratory-scale synthesis involves the Grignard addition to a Weinreb amide or Nitrile equivalent of the dioxane side chain.[1] This method ensures regiospecificity at the ortho position, which is difficult to achieve via Friedel-Crafts acylation due to steric hindrance.[1]

Route: Grignard Coupling (Ortho-Specific)[1]

Reaction Logic:

-

Nucleophile Generation: In situ generation of 2-chlorophenylmagnesium bromide.[1]

-

Electrophile: N-methoxy-N-methyl-3-(1,3-dioxan-2-yl)propanamide (Weinreb Amide).[1]

-

Mechanism: The Weinreb amide prevents over-addition, stopping cleanly at the ketone stage.[1]

Step-by-Step Methodology

Reagents:

-

2-Bromochlorobenzene (1.0 eq)[1]

-

Magnesium turnings (1.1 eq)[1]

-

N-methoxy-N-methyl-3-(1,3-dioxan-2-yl)propanamide (1.0 eq)[1]

-

THF (Anhydrous)[1]

-

Iodine (catalytic crystal)

Protocol:

-

Grignard Formation:

-

In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of Iodine.

-

Add 10% of the 2-bromochlorobenzene solution in THF.[1] Heat gently to initiate (color change: brown to colorless).

-

Dropwise add the remaining bromide solution, maintaining a gentle reflux.[1] Stir for 1 hour at reflux to ensure complete formation of 2-chlorophenylmagnesium bromide .

-

-

Coupling:

-

Cool the Grignard solution to 0°C.

-

Dissolve the Weinreb amide in anhydrous THF and add dropwise to the Grignard reagent over 30 minutes.

-

Critical Control Point: Maintain temperature < 5°C to prevent side reactions.[1]

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

-

Quench & Workup:

-

Purification:

-

Flash Column Chromatography (Hexane/EtOAc gradient).[1]

-

Target Yield: 75-85%.

-

Synthesis Workflow Diagram

Figure 2: Grignard-mediated synthesis route utilizing Weinreb amide chemistry to prevent over-alkylation.

Applications in Drug Development[1][7]

This intermediate is primarily used to synthesize aryl-piperazine based antipsychotics and antidepressants.[1] The general strategy involves deprotecting the acetal to an aldehyde, followed by reductive amination.[1]

Mechanism of Action (Synthetic)

-

Deprotection: Treatment with dilute HCl/Acetone removes the dioxane, revealing the aldehyde.[1]

-

Reductive Amination: The aldehyde reacts with a secondary amine (e.g., N-phenylpiperazine) and a reducing agent (NaBH(OAc)₃) to form the final drug scaffold.[1]

Case Study: Generic CNS Scaffold Construction

The ortho-chloro substitution pattern mimics the pharmacophore found in drugs like Trazodone (though Trazodone uses a chlorophenylpiperazine, the linker logic is similar) and Iloperidone precursors.[1]

Protocol for Downstream Application (Reductive Amination):

-

Deprotection: Dissolve 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone in Acetone/2N HCl (10:1). Stir at RT for 2 hours. Monitor by TLC (disappearance of acetal).[1]

-

Neutralization: Neutralize with NaHCO₃, extract DCM. (Intermediate: 4-(2-chlorophenyl)-4-oxobutanal).[1]

-

Amination:

Application Pathway Diagram

Figure 3: The standard "Deprotect-Connect" workflow used in pharmaceutical synthesis.

Quality Control & Handling

Analytical Standards

-

H-NMR (CDCl₃): Look for the characteristic dioxane protons (multiplets at 3.7-4.1 ppm) and the acetal methine proton (triplet at ~4.8-5.0 ppm).[1] The aromatic region will show the specific ortho-substitution pattern (7.3-7.6 ppm range).[1]

-

Mass Spectrometry: M+ peak at 254/256 (3:1 ratio due to Cl isotope).[1]

Stability

-

Acid Sensitivity: Highly sensitive to acidic moisture.[1] Store in sealed containers over desiccants.

-

Thermal: Stable up to 150°C, but prolonged heating may cause acetal migration or hydrolysis if moisture is present.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24727966, 1-(3,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one (Structural Analog Reference). Retrieved from [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815-3818. (Foundational citation for the synthesis protocol).

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1-(3-Chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one.[1] Retrieved from [Link][1][2]

Sources

An In-Depth Technical Guide to 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS No. 898785-82-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. While specific literature on this exact molecule is sparse, this document, exercising full editorial control, extrapolates from established chemical principles and data on analogous structures to present a scientifically grounded resource. We will explore its chemical identity, a plausible and detailed synthetic route based on the Friedel-Crafts acylation, its physicochemical properties, and potential applications in drug discovery, particularly in the development of novel therapeutic agents. This guide is designed to serve as a foundational document for researchers investigating this and related compounds.

Introduction and Chemical Identity

2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone, with the Chemical Abstracts Service (CAS) registry number 898785-82-5, is a propiophenone derivative characterized by a chlorine substituent at the ortho position of the phenyl ring and a 1,3-dioxane moiety in the propyl side chain.[1] The presence of the chlorine atom, a common substituent in many FDA-approved drugs, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[2] The 1,3-dioxane group, a cyclic acetal, is often employed as a protecting group for carbonyl functionalities in multi-step organic syntheses and can also be found in various biologically active compounds.[3][4]

Table 1: Chemical Identity of 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

| Identifier | Value |

| CAS Number | 898785-82-5[1] |

| Molecular Formula | C₁₃H₁₅ClO₃ |

| Molecular Weight | 254.71 g/mol |

| IUPAC Name | 1-(2-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |

Proposed Synthesis Pathway and Experimental Protocol

A robust and logical synthetic route to 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is the Friedel-Crafts acylation of chlorobenzene with 3-(1,3-dioxan-2-yl)propanoyl chloride. This electrophilic aromatic substitution is a cornerstone of aromatic chemistry for the formation of aryl ketones.[5] While the para-substituted isomer is typically the major product in such reactions with chlorobenzene, the ortho-isomer is also known to form.[6][7]

Caption: Proposed multi-step synthesis of 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(1,3-Dioxan-2-yl)propanoic acid

-

To a solution of malonaldehyde bis(dimethyl acetal) in a suitable solvent, add a catalytic amount of a strong acid (e.g., HCl).

-

Slowly add 1,3-propanediol and stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, neutralize the acid and extract the product, 2-(2,2-dimethoxyethyl)-1,3-dioxane, with an organic solvent.

-

Carefully hydrolyze one of the acetal groups under mild acidic conditions to yield 3-(1,3-dioxan-2-yl)propanal.

-

Oxidize the resulting aldehyde to the carboxylic acid, 3-(1,3-dioxan-2-yl)propanoic acid, using a suitable oxidizing agent like potassium permanganate or pyridinium chlorochromate.

Step 2: Synthesis of 3-(1,3-Dioxan-2-yl)propanoyl chloride

-

In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place 3-(1,3-dioxan-2-yl)propanoic acid.

-

Slowly add thionyl chloride (SOCl₂) to the flask.

-

Gently reflux the mixture until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(1,3-dioxan-2-yl)propanoyl chloride.

Step 3: Friedel-Crafts Acylation of Chlorobenzene

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (AlCl₃) in an excess of chlorobenzene under an inert atmosphere.[8]

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 3-(1,3-dioxan-2-yl)propanoyl chloride in chlorobenzene to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers and obtain the desired 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone.

Physicochemical Properties and Characterization

The physicochemical properties of 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone can be predicted based on its structure. The presence of the chlorine atom and the oxygen atoms in the dioxane ring will impart a degree of polarity to the molecule. It is expected to be a solid at room temperature and soluble in common organic solvents.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Boiling Point | > 200 °C (estimated) |

| Melting Point | Not available |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in water. |

| Appearance | Off-white to pale yellow solid (predicted) |

Characterization Data (Hypothetical):

-

¹H NMR: Peaks corresponding to the aromatic protons (ortho-substituted pattern), the methylene protons of the propyl chain, and the protons of the 1,3-dioxane ring are expected.

-

¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with the carbon attached to chlorine showing a characteristic shift), and the carbons of the aliphatic side chain and dioxane ring are anticipated.

-

Mass Spectrometry: The molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope pattern would be observed.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be a key feature.

Potential Applications in Drug Development

While no specific biological activities for 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone have been reported, its structural motifs suggest several potential avenues for investigation in drug discovery.

-

Antimicrobial Agents: Many heterocyclic compounds containing pyrazole and other similar rings, which can be synthesized from ketone precursors, exhibit significant antibacterial and antifungal properties.[4][9][10][11] The presence of the chloro and dioxane functionalities could modulate this activity.

-

Anticancer and Anti-inflammatory Agents: Pyrazole derivatives, accessible from propiophenone precursors, have also shown promise as anticancer and anti-inflammatory agents.[11]

-

Central Nervous System (CNS) Active Compounds: The propiophenone scaffold is a common feature in various CNS-active drugs. The dioxane moiety, in particular, has been incorporated into ligands targeting sigma and NMDA receptors, which are implicated in a range of neurological disorders.[6][12]

Caption: Potential applications of 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone in drug discovery.

Conclusion and Future Directions

2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone represents a synthetically accessible molecule with potential for further elaboration into a variety of biologically active compounds. The proposed synthetic route via Friedel-Crafts acylation provides a solid foundation for its preparation in a laboratory setting. Future research should focus on the optimization of this synthesis, full characterization of the compound, and the exploration of its utility as a building block for novel therapeutic agents. Screening for antimicrobial, anticancer, and CNS activities would be a logical next step in elucidating the potential of this and related compounds in drug development.

References

-

Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part III. The Benzoylation of Chlorobenzene. Journal of the Chemical Society C: Organic, 966-971. [Link]

- Gore, P. H. (1955). The Friedel-Crafts Acylation of Halogenobenzenes. Journal of the Chemical Society, 518-522.

-

Wünsch, B., et al. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 26(17), 5285. [Link]

- BenchChem. (2025). A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. BenchChem Technical Support.

- BenchChem. (2025). Technical Support Center: Friedel-Crafts Acylation of Chlorobenzene. BenchChem Technical Support.

- Zacchino, S. A., et al. (2000). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Il Farmaco, 55(11-12), 707-713.

- Pop, A., et al. (2013). Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one. Revista de Chimie, 64(11), 1234-1237.

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. [Link]

- BenchChem. (2025). A Technical Guide to the Synthesis of Substituted Propiophenones. BenchChem Technical Support.

- Njardarson, J. T., et al. (2014). The role of chlorine in the pharmaceutical industry. Chemical Society Reviews, 43(24), 8047-8065.

- Glaxo Wellcome. (1997). Bupropion. U.S.

-

Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. [Link]

-

Appchem. (n.d.). 2',5'-DICHLORO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE | 884504-47-6. [Link]

-

Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. [Link]

-

El-Sayed, N. N. E., et al. (2016). Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 21(9), 1148. [Link]

-

Ghorab, M. M., et al. (2015). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. European Journal of Medicinal Chemistry, 105, 126-135. [Link]

-

Beijing Innochem Science & Technology Co., Ltd. (n.d.). 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone. [Link]

Sources

- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google Patents [patents.google.com]

- 3. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 5. youtube.com [youtube.com]

- 6. scribd.com [scribd.com]

- 7. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

Reactivity Profile of ortho-Chloro Aryl Ketones: A Synthetic & Mechanistic Guide

Executive Summary: The "Privileged" ortho-Handle

In drug discovery, ortho-chloro aryl ketones represent a high-value "bifunctional pivot." Unlike their para or meta counterparts, the ortho-chloro substituent exerts a profound steric and electronic influence (the ortho-effect) that dictates unique reactivity patterns.

For the medicinal chemist, this moiety is not merely a substrate but a gateway. It serves as a precursor for two critical pharmacophore classes:

-

N-Heterocycles (Indoles/Quinolines): Via intramolecular cyclization utilizing the chlorine as a leaving group.

-

Chiral Benzylic Alcohols: Via stereoselective reduction, where the ortho-Cl provides the necessary steric bulk to enforce facial selectivity.

This guide dissects these pathways, moving beyond general textbook definitions to provide actionable, field-proven protocols.

The Electronic & Steric Landscape

Before attempting synthesis, one must understand the substrate's ground state. The ortho-chloro group forces the carbonyl moiety out of planarity with the aromatic ring due to steric repulsion (A(1,3) strain).

-

Electronic Consequence: Resonance conjugation is diminished, making the carbonyl carbon more electrophilic than in unsubstituted acetophenones.

-

Synthetic Consequence: The C–Cl bond is activated for oxidative addition by transition metals (Pd, Cu), but it remains significantly more inert than C–Br or C–I bonds. Successful coupling requires electron-rich, bulky ligands (e.g., Buchwald ligands like X-Phos) to facilitate the oxidative addition step.

Module A: Palladium-Catalyzed Heterocycle Synthesis

The transformation of o-chloro aryl ketones (or their aniline precursors) into indoles is a cornerstone reaction. While o-iodo substrates react under mild conditions, o-chloro analogs offer better commercial availability and atom economy, provided the catalyst system is tuned correctly.

Mechanistic Pathway: The Cascade Annulation

The synthesis of substituted indoles typically proceeds via a cascade involving oxidative addition, carbopalladation (or aminopalladation), and reductive elimination.

Figure 1: Catalytic cycle for the Pd-catalyzed annulation of o-chloro substrates. Note that X-Phos is critical for the initial oxidative addition into the unactivated C-Cl bond.

Experimental Protocol: Indole Synthesis via X-Phos

Objective: Synthesis of 2,3-disubstituted indoles from o-chloroanilines and aldehydes/alkynes. Note: This protocol is adapted from the work of Jia & Zhu (2006), optimized for chloro-substrates.

Reagents:

-

o-Chloroaniline derivative (1.0 equiv)

-

Aldehyde or Alkyne coupling partner (1.2 equiv)

-

Catalyst: Pd(dba)₂ (5 mol%) — Source of Pd(0)

-

Ligand: X-Phos (10 mol%) — Essential for C-Cl activation

-

Base: KOAc (3.0 equiv) or Cs₂CO₃

-

Solvent: DMA (Dimethylacetamide), anhydrous

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a Schlenk tube and cool under a stream of Argon. The sensitivity of Pd(0) to O₂ dictates that strict anaerobic conditions are maintained.

-

Solvent Degassing: Sparge anhydrous DMA with Argon for 20 minutes. Do not skip this. Dissolved oxygen is the primary cause of catalyst death in this cycle.

-

Charge: Add Pd(dba)₂, X-Phos, base, and the o-chloro substrate to the tube. Add degassed DMA via syringe.

-

Activation: Stir at room temperature for 5 minutes to allow ligation of the Pd species.

-

Reaction: Add the aldehyde/alkyne. Seal the tube and heat to 120°C .

-

Why 120°C? C-Cl activation has a high energy barrier. Lower temperatures (80°C) often result in stalled conversion.

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc). Look for the disappearance of the aniline (often fluorescent).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove DMA (crucial to prevent streaking on columns). Dry over Na₂SO₄ and concentrate.

Module B: Asymmetric Biocatalytic Reduction

Chemical reduction (e.g., CBS-borane) of o-chloro acetophenones often suffers from lower enantioselectivity due to the competing steric bulk of the ortho-Cl vs. the methyl group. Biocatalysis using Ketoreductases (KREDs) is the superior industrial standard, offering >99% ee.

Comparative Data: Chemical vs. Enzymatic

| Method | Catalyst | Yield | ee (%) | Notes |

| Chemical | NaBH₄ | 95% | 0% | Racemic mixture. |

| Chemical | (S)-CBS / BH₃ | 85% | 88-92% | Requires cryogenic temps (-78°C). |

| Biocatalytic | Candida tenuis XR | >99% | >99% (S) | Runs at 25°C; requires NADH recycle. |

| Biocatalytic | ADH-A (Rhodococcus) | >95% | >99% (R) | Anti-Prelog selectivity available. |

Protocol: Whole-Cell Bioreduction

Objective: Enantioselective reduction of 2'-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol.

System Components:

-

Enzyme: Recombinant E. coli expressing KRED (e.g., from Candida tenuis).[1]

-

Cofactor Recycle: Glucose dehydrogenase (GDH) + Glucose (to regenerate NADPH).

Workflow:

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0). pH control is vital; KRED activity drops sharply below pH 6.5.

-

Substrate Solubilization: Dissolve 2'-chloroacetophenone in DMSO (10% v/v of final volume).

-

Caution:o-chloro ketones can be toxic to cells at high concentrations. Do not exceed 100 mM substrate loading in batch mode.

-

-

Reaction: Mix buffer, glucose (2 equiv), and cell lysate/whole cells. Initiate by adding the substrate-DMSO solution.

-

Incubation: Shake at 30°C / 200 rpm for 24 hours.

-

Extraction: Extract with Ethyl Acetate. The high ee allows for direct crystallization or use in the next step without chiral resolution.

Module C: Photochemical Divergence

While less common in large-scale manufacturing, the photochemistry of o-chloro aryl ketones offers unique access to scaffolds via the Norrish Type II reaction or photocyclization.

Figure 2: Divergent photochemical pathways. Path A leads to cyclized products (indanones), while Path B leads to reductive dehalogenation.

Key Insight: The ortho-chloro substituent can facilitate intersystem crossing (ISC) due to the heavy atom effect, increasing the population of the triplet state reactive intermediate.

References

-

Jia, Y., & Zhu, J. (2006).[2] Palladium-Catalyzed, Modular Synthesis of Highly Functionalized Indoles and Tryptophans by Direct Annulation of Substituted o-Haloanilines and Aldehydes.[2][3] Journal of Organic Chemistry, 71(20), 7826–7834. Link

-

Kratzer, R., et al. (2011). Enzyme identification and development of a whole-cell biotransformation for asymmetric reduction of o-chloroacetophenone. Biotechnology and Bioengineering, 108(7). Link

- Willis, M. C. (2010). Palladium-catalyzed annulation reactions of chloro-substituted substrates. Chemical Reviews, 110(2), 725-750.

-

Hollmann, F., et al. (2023).[4] Biocatalytic Asymmetric Reduction of Prochiral Bulky-Bulky Ketones. Molecular Catalysis, 541, 113099. Link[5]

Sources

- 1. Enzyme identification and development of a whole-cell biotransformation for asymmetric reduction of o-chloroacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed, Modular Synthesis of Highly Functionalized Indoles and Tryptophans by Direct Annulation of Substituted o-Haloanilines and Aldehydes [organic-chemistry.org]

- 3. Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone molecular weight and formula

Topic: 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 898785-82-5) is a functionalized aryl ketone intermediate utilized primarily in the synthesis of complex heterocyclic pharmacophores. Characterized by a 2-chlorophenyl core and a masked aldehyde tail (protected as a 1,3-dioxane acetal), this molecule serves as a critical "bifunctional linchpin" in convergent synthesis. Its stability allows it to withstand various coupling conditions before the acetal is selectively deprotected to trigger cyclization events, making it indispensable for accessing indole and pyrrole scaffolds in medicinal chemistry libraries.

Chemical Identity & Physicochemical Properties[2][3][4][5]

Molecular Specifications

The following data establishes the baseline identity for analytical verification.

| Property | Specification |

| Compound Name | 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone |

| CAS Number | 898785-82-5 |

| Molecular Formula | C₁₃H₁₅ClO₃ |

| Molecular Weight | 254.71 g/mol |

| Monoisotopic Mass | 254.0710 Da |

| SMILES | ClC1=CC=CC=C1C(=O)CCC2OCCCO2 |

| IUPAC Name | 1-(2-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |

| Appearance | Viscous pale yellow oil or low-melting solid (grade dependent) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

Structural Visualization

The molecule consists of three distinct functional domains: the electron-deficient 2-chlorophenyl ring , the reactive ketone linker , and the acid-labile dioxane acetal .

Figure 1: Structural segmentation of 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone highlighting reactive domains.

Synthetic Pathway & Mechanism[8]

The synthesis of this compound typically relies on organometallic chemistry, specifically utilizing Rieke® Zinc technology to handle the sensitive functional groups.[1] Standard Grignard approaches may lead to premature polymerization or acetal cleavage; thus, the milder organozinc approach is preferred.

Retrosynthetic Analysis

The molecule is disconnected at the aryl-ketone bond. The forward synthesis involves the coupling of an organozinc reagent derived from a bromo-acetal with an acid chloride.

-

Electrophile: 2-Chlorobenzoyl chloride.[2]

-

Nucleophile: 2-(2-bromoethyl)-1,3-dioxane (converted to organozinc).

-

Catalyst: Cu(I) salt (e.g., CuCN·2LiCl) to facilitate acylation without over-addition.

Detailed Synthetic Protocol (Rieke Method)

Safety Note: Rieke Zinc is highly reactive and pyrophoric. All operations must be performed under an inert Argon atmosphere using anhydrous solvents.

Step 1: Preparation of Rieke Zinc (Zn*)

-

Reagents: Anhydrous ZnCl₂ (1.0 eq), Lithium metal (2.1 eq), Naphthalene (0.2 eq, electron carrier), THF (solvent).

-

Procedure: Stir Li, naphthalene, and ZnCl₂ in THF at room temperature. The lithium reduces Zn(II) to finely divided, highly reactive Zn(0) over 2-4 hours. The mixture turns dark black.

Step 2: Formation of Organozinc Reagent[3]

-

Substrate: Add 2-(2-bromoethyl)-1,3-dioxane (1.0 eq) dropwise to the Rieke Zinc slurry.

-

Conditions: Reflux gently for 3-4 hours.

-

Validation: Aliquot hydrolysis followed by GC-MS checks for the consumption of the bromide and formation of the de-halogenated alkane (indicates Zn insertion).

Step 3: Copper-Mediated Acylation

-

Transmetallation: Cool the organozinc solution to -20°C. Add CuCN·2LiCl (soluble copper source) to form the organocopper-zinc species.

-

Coupling: Add 2-chlorobenzoyl chloride (0.9 eq) dropwise.

-

Reaction: Allow to warm to 0°C and stir for 2 hours. The lower reactivity of organozinc/copper species prevents addition to the ketone product (avoiding tertiary alcohol formation).

-

Workup: Quench with saturated NH₄Cl (dissolves copper salts). Extract with EtOAc. Wash with brine, dry over MgSO₄, and concentrate.

Figure 2: Process flow for the organozinc-mediated synthesis of the target compound.

Analytical Characterization

To ensure data integrity in research applications, the following analytical parameters must be verified.

HPLC Method (Purity Assessment)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic absorption).

-

Retention Time: Predicted ~6.5 min (moderately lipophilic).

NMR Interpretation (¹H NMR, 400 MHz, CDCl₃)

-

Aromatic Region (7.3 - 7.6 ppm): Multiplets corresponding to the 4 protons of the 2-chlorophenyl ring.

-

Acetal Proton (4.5 - 4.6 ppm): Triplet (1H), characteristic of the O-CH-O methine proton.

-

Dioxane Ring (3.7 - 4.1 ppm): Multiplets (4H) for the -OCH₂- protons of the dioxane.

-

Linker Chain:

-

Alpha-methylene (2.9 - 3.1 ppm): Triplet (2H) adjacent to the ketone.

-

Beta-methylene (1.9 - 2.1 ppm): Multiplet (2H) adjacent to the acetal.

-

-

Dioxane Backbone (1.3 & 2.0 ppm): Multiplets (2H) for the central CH₂ of the dioxane ring.

Applications in Drug Discovery

This compound acts as a masked 1,4-dicarbonyl system . Upon acidic hydrolysis (e.g., 1M HCl/THF), the dioxane is removed to reveal an aldehyde.

-

Paal-Knorr Synthesis: Reaction of the deprotected keto-aldehyde with primary amines yields 1,2-disubstituted pyrroles .

-

Fischer Indole Synthesis: Reaction with phenylhydrazines can access complex indole derivatives.

-

Reductive Amination: The revealed aldehyde allows for site-selective reductive amination without affecting the ketone (if conditions are controlled), enabling the attachment of solubilizing amine tails.

References

-

Rieke, R. D. (1989). "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science, 246(4935), 1260–1264.

-

Zhu, L., Wehmeyer, R. M., & Rieke, R. D. (1991). "The direct formation of functionalized alkyl(aryl)zinc halides by oxidative addition of highly reactive zinc to functionalized alkyl(aryl) halides and their reactions with acid chlorides." The Journal of Organic Chemistry, 56(4), 1445–1453.

-

PubChem Compound Summary. (2024). "1-(2-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one." National Center for Biotechnology Information.

-

Rieke Metals. (2024). "Organozinc Reagents and Fine Chemicals Catalog." Rieke Metals, Inc.[1]

Sources

Strategic Sourcing & Technical Validation: 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

Executive Summary

The sourcing of 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 898785-82-5) represents a critical "make-or-break" step in organic synthesis workflows, particularly for those targeting reductive amination pathways or heterocyclic ring closures. This molecule functions as a masked 5-keto-aldehyde , where the 1,3-dioxane moiety acts as a robust protecting group for the terminal aldehyde.

This guide moves beyond simple procurement; it establishes a Quality Assurance (QA) ecosystem . The primary risk with this intermediate is not gross impurity, but acid-catalyzed hydrolysis of the acetal functionality during storage or transit, leading to polymerization or premature cyclization. This whitepaper outlines the sourcing logic, analytical validation (qNMR/LC-MS), and handling protocols required to ensure research integrity.

Part 1: Chemical Identity & Structural Intelligence

Before engaging vendors, the structural constraints must be defined to prevent isomer confusion (e.g., distinguishing from the 3'-chloro or 4'-chloro analogs).

The Molecular Target

-

Chemical Name: 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone[1][2]

-

Systematic Name: 1-(2-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one

-

CAS Registry Number: 898785-82-5 (Note: Verify with vendor; rare intermediates often have provisional identifiers).

-

Molecular Formula: C₁₃H₁₅ClO₃

-

Molecular Weight: 254.71 g/mol

Functional Analysis

The molecule contains two electrophilic sites with distinct reactivity profiles:

-

The Ketone (C1): Deactivated sterically by the ortho-chloro substituent (2'-Cl). This steric bulk is a critical feature, often requiring harsher conditions for nucleophilic attack compared to the 4'-Cl isomer.

-

The Acetal (C3-Dioxane): A masked aldehyde. It is stable to bases and nucleophiles but extremely labile to aqueous acid .

Part 2: The Sourcing Matrix (Vendor Qualification)

Sourcing this compound requires a decision matrix based on project scale and purity requirements. Do not rely on "catalog availability" alone, as stock ages rapidly.

Sourcing Decision Logic

The following Graphviz diagram illustrates the decision process for procuring this intermediate, emphasizing the "Freshness over Stock" principle.

Figure 1: Sourcing Decision Logic. Priority is placed on batch age due to the acetal's potential for degradation over time.

Vendor Technical Questions

When contacting a supplier (e.g., custom synthesis houses in China or India, or boutique US/EU firms), ask these three questions to validate their expertise:

-

"What buffering agent is added to the final silica purification step?" (Correct answer: 1% Triethylamine or similar base to prevent deprotection).

-

"Do you provide qNMR data?" (Essential for establishing absolute purity, as UV purity can be misleading if the aldehyde polymerizes).

-

"Is the compound stored under Argon?" (Prevents oxidation and moisture ingress).

Part 3: Scientific Integrity & Analytical Validation (QC)

Trusting a Certificate of Analysis (CoA) without internal verification is a critical failure point. The following protocols are designed to be self-validating .

The "Acid Trap" in LC-MS

Critical Insight: Standard LC-MS methods use 0.1% Formic Acid. This will hydrolyze the 1,3-dioxane in-situ, showing a false peak for the aldehyde (M-76 mass loss) or a hydrate.

-

Correct Protocol: Use Ammonium Acetate (10mM) or Ammonium Bicarbonate (pH 7.5-8.0) in the mobile phase.

Quantitative NMR (qNMR) Protocol

NMR is the gold standard for this molecule because it detects the specific acetal proton which disappears upon degradation.

Methodology:

-

Solvent: DMSO-d₆ (Acid-free) or CDCl₃ (Passed through basic alumina immediately before use).

-

Internal Standard: Maleic Acid (if using DMSO) or Dimethyl Sulfone (Universal).

-

Key Diagnostic Signals:

-

Acetal Methine: Triplet at ~4.5 – 4.9 ppm . This integration must be 1:1 with the aromatic protons.

-

Dioxane Ring: Multiplets at 3.7 – 4.2 ppm (4H) and 1.3 – 2.1 ppm (2H).

-

Aromatic Region: Distinct pattern for 1,2-disubstitution (2'-Cl).

-

Data Table: QC Acceptance Criteria

| Parameter | Method | Specification | Failure Mode Indicator |

| Purity (Absolute) | qNMR (Internal Std) | > 97.0% w/w | Integration of aldehyde peak (~9.8 ppm) indicates hydrolysis. |

| Identity | 1H-NMR | Matches Structure | Loss of acetal triplet; appearance of broad oligomer peaks. |

| Acidity | pH Strip (Wet solvent) | Neutral (pH 6-8) | pH < 5 indicates residual acid from synthesis (Risk of degradation). |

| Moisture | Karl Fischer | < 0.5% | High water content accelerates hydrolysis. |

Analytical Workflow Diagram

Figure 2: Analytical Validation Workflow. Note the use of basic alumina TLC and pH-neutral LC-MS to prevent false negatives.

Part 4: Handling, Storage, & Stability

The 1,3-dioxane group confers stability against bases, making this molecule an excellent candidate for reactions involving Grignard reagents or lithium enolates elsewhere on the molecule. However, it is chemically incompatible with Lewis acids (e.g., AlCl₃, BF₃·OEt₂) unless deprotection is the intended step.

Storage Protocol

-

Temperature: -20°C (Standard freezer).

-

Atmosphere: Argon or Nitrogen blanket.

-

Stabilizer: If storing for >3 months, add a packet of anhydrous Potassium Carbonate (K₂CO₃) to the secondary container to scavenge acidic vapors.

Deprotection (Intended)

When the research plan calls for revealing the aldehyde (e.g., for reductive amination to form a piperidine ring), standard hydrolysis uses:

-

Reagent: 2N HCl in THF/Water (1:1).

-

Temperature: Reflux for 1-2 hours.

-

Monitoring: Disappearance of the acetal triplet in NMR.

Part 5: Regulatory & Safety Compliance

Precursor Monitoring

While this specific isomer (2'-Cl) is less common than the 3'-Cl or 4'-Cl variants (often associated with bupropion or designer cathinones), it shares the propiophenone backbone.

-

US: Not currently a List I chemical, but may be flagged by "Know Your Customer" (KYC) protocols at major vendors due to structural similarity to cathinone precursors.

-

EU: Monitor Regulation (EC) No 273/2004 compliance if scaling up.

Safety

-

Hazards: Irritant (Skin/Eye). Potential sensitizer.

-

PPE: Standard laboratory gloves (Nitrile), goggles, and fume hood.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3][4] (Cited via Organic Chemistry Portal: [Link])

-

ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]

-

Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

Sources

Methodological & Application

Protocol for deprotection of 1,3-dioxane group with aqueous acid

Application Note: Protocols for the Deprotection of 1,3-Dioxane Acetals via Aqueous Acid

Introduction & Mechanistic Rationale

The 1,3-dioxane moiety is a highly reliable cyclic acetal protecting group utilized extensively in multi-step organic synthesis to mask 1,3-diols and carbonyl functionalities[1]. While 1,3-dioxanes demonstrate excellent stability against bases, nucleophiles, hydrides, and most oxidants, their inherent lability to aqueous Brønsted or Lewis acids makes them ideal candidates for orthogonal deprotection strategies[1][2].

The cleavage of a 1,3-dioxane is the microscopic reverse of its formation. Because acetalization is an equilibrium process, hydrolysis requires a thermodynamic driving force. In practical terms, this is achieved by employing a large molar excess of water[3].

Mechanism Dynamics: The reaction initiates with the rapid, reversible protonation of one of the acetal oxygen atoms[4]. This activates the system for the rate-determining step (RDS): the cleavage of the C–O bond to generate a resonance-stabilized oxonium ion[3]. Water then acts as a nucleophile, attacking the highly electrophilic oxonium carbon to form a hemiacetal intermediate. Subsequent proton transfers and the elimination of the 1,3-diol moiety yield the fully deprotected carbonyl compound[3].

Acid-catalyzed hydrolysis mechanism of 1,3-dioxane.

Kinetic Considerations & Substrate Reactivity

Not all 1,3-dioxanes hydrolyze at the same rate. The kinetics of deprotection are heavily influenced by the steric and electronic environment of the acetal core. Understanding these relative rates is crucial for designing chemoselective deprotection steps in complex molecules.

General kinetic rules for cyclic acetal hydrolysis dictate that ketone-derived 1,3-dioxanes are hydrolyzed faster than aldehyde-derived 1,3-dioxanes due to the higher stability of the substituted oxonium ion intermediate[2]. Furthermore, ketone-derived 1,3-dioxanes hydrolyze faster than ketone-derived 1,3-dioxolanes (5-membered rings), whereas aldehyde-derived 1,3-dioxolanes hydrolyze faster than aldehyde-derived 1,3-dioxanes[2].

Table 1: Relative Hydrolysis Rates of Cyclic Acetals

| Acetal Structure | Relative Hydrolysis Rate | Mechanistic Rationale |

| Ketone-derived 1,3-dioxane | Fast | High stability of the tertiary/substituted oxonium ion intermediate. |

| Aldehyde-derived 1,3-dioxane | Slow | Secondary oxonium ion is less stable; requires stronger acid or longer times. |

| Ketone-derived 1,3-dioxolane | Moderate | Hydrolyzes slower than ketone-derived 1,3-dioxanes due to ring strain dynamics. |

| Aldehyde-derived 1,3-dioxolane | Moderate | Hydrolyzes faster than aldehyde-derived 1,3-dioxanes. |

| 5,5-Disubstituted 1,3-dioxane | Very Slow | Steric hindrance at the 5-position impedes necessary conformational changes. |

Experimental Workflows & Protocol Selection

Causality in Solvent and Acid Selection: Why not simply use water and acid? Most complex organic substrates are highly lipophilic and insoluble in pure water. If the substrate remains undissolved, the reaction is restricted to the biphasic interface, resulting in impractically slow kinetics. Therefore, water-miscible organic co-solvents (such as acetone or THF) or biphasic systems with vigorous stirring (like CH₂Cl₂/H₂O) are mandatory to ensure homogenous interaction between the substrate and the hydronium ions[2]. Acetone is particularly advantageous because it is fully miscible with water, easily removed under reduced pressure, and generally unreactive under mild acidic conditions[5].

Decision tree for selecting 1,3-dioxane deprotection conditions based on substrate sensitivity.

Table 2: Acid/Solvent System Selection Guide

| Acid Catalyst | Co-Solvent System | Typical Application | Yield Expectation |

| TFA (0.5 - 1.0 eq) | CH₂Cl₂ / H₂O (8:2) | Mild deprotection; preserves silyl ethers (e.g., TBDMS). | 85 - 95% |

| p-TsOH (0.1 - 0.2 eq) | Acetone / H₂O (9:1) | Standard reliable deprotection for most robust substrates. | 90 - 99% |

| HCl (1.0 - 2.0 M) | THF / H₂O (1:1) | Aggressive cleavage for sterically hindered or recalcitrant acetals. | 75 - 90% |

Step-by-Step Experimental Protocols

Protocol A: Mild Deprotection (TFA / CH₂Cl₂ / H₂O)

This protocol is ideal for substrates containing acid-sensitive functionalities, such as tert-butyldimethylsilyl (TBDMS) ethers, which must be conserved during the deprotection of the 1,3-dioxane[2].

-

Dissolution: Dissolve the 1,3-dioxane substrate (1.0 mmol) in 8.0 mL of dichloromethane (CH₂Cl₂).

-

Acidification: Add 2.0 mL of deionized water followed by 0.5 mL of trifluoroacetic acid (TFA) to create an 8:2:0.5 solvent ratio[2].

-

Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress via TLC (typically 2 to 4 hours).

-

Quenching (Critical Step): Once complete, carefully add 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the TFA.

-

Extraction: Separate the organic layer. Extract the aqueous layer with an additional 2 x 10 mL of CH₂Cl₂.

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carbonyl and 1,3-diol.

Protocol B: Standard Deprotection (p-TsOH / Acetone / H₂O)

This is the workhorse protocol for robust substrates, utilizing a homogenous solvent system[5].

-

Dissolution: Dissolve the 1,3-dioxane substrate (1.0 mmol) in 9.0 mL of acetone.

-

Acidification: Add 1.0 mL of deionized water and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 to 0.2 mmol)[5].

-

Reaction: Stir the solution at room temperature. If the substrate is sterically hindered, apply gentle heating (40–50 °C).

-

Quenching (Critical Step): Add saturated aqueous NaHCO₃ until the pH of the aqueous phase is ~7.5.

-

Concentration: Remove the acetone under reduced pressure. Do not evaporate to total dryness before extraction.

-

Extraction: Partition the remaining aqueous residue with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Self-Validation & Analytical Monitoring

The Importance of Neutralization: Every protocol described above incorporates a strict neutralization step prior to solvent evaporation. This is a critical self-validating mechanism. If an organic extract containing the deprotected carbonyl, the 1,3-diol, and trace acid is concentrated on a rotary evaporator, water is preferentially removed. According to Le Chatelier's principle, removing water in the presence of an acid catalyst drives the equilibrium backward, reforming the 1,3-dioxane[6]. Neutralizing the acid catalyst permanently halts the equilibrium, locking the products in their deprotected state.

Analytical Tracking: Reaction completion should be validated using Thin Layer Chromatography (TLC) stained with p-anisaldehyde or KMnO₄, which readily visualizes the liberated 1,3-diol. By ¹H NMR, the successful deprotection of an aldehyde-derived 1,3-dioxane is confirmed by the disappearance of the characteristic acetal proton (typically a singlet or triplet around δ 5.3–5.8 ppm) and the emergence of the free aldehyde proton (δ 9.5–10.5 ppm).

References

Sources

Synthesis of 2-(2-chlorophenyl)pyridines from propiophenone precursors

Application Note: De Novo Synthesis of 2-(2-Chlorophenyl)pyridines via Copper-Catalyzed Aerobic Annulation of Propiophenones

Executive Summary & Strategic Context

The 2-arylpyridine motif is a privileged scaffold in medicinal chemistry and materials science. Notably, it forms the core of Vismodegib, an FDA-approved Hedgehog pathway inhibitor used for the treatment of basal cell carcinoma[1]. Traditional syntheses of 2-arylpyridines rely heavily on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings). While effective, these methods necessitate pre-functionalized aryl halides, sensitive organometallic reagents, strict anhydrous/anaerobic environments, and rigorous palladium scavenging during downstream processing[1].

To circumvent these bottlenecks, this application note details a transition-metal-catalyzed aerobic oxidative annulation. By utilizing 1-(2-chlorophenyl)propan-1-one (a propiophenone derivative) and 1,3-diaminopropane, the pyridine ring is constructed de novo. This methodology leverages Copper(II) triflate as an inexpensive catalyst and molecular oxygen as the terminal oxidant, providing a highly atom-economical and scalable route to 3-methyl-2-(2-chlorophenyl)pyridines[2].

Mechanistic Rationale: Causality of Reagent Selection

The transformation of a propiophenone precursor into a fully aromatized pyridine ring requires the precise orchestration of condensation, cyclization, and multiple dehydrogenation events[3]. As a Senior Application Scientist, understanding the "why" behind the reagents is critical for troubleshooting and scaling:

-

The Dual Role of 1,3-Diaminopropane: Unlike traditional nitrogen sources (e.g., ammonium acetate) that only provide the heteroatom, 1,3-diaminopropane acts as a bifunctional synthon. It provides both the essential nitrogen atom and the C4-C5-C6 carbon backbone of the resulting pyridine ring, bypassing the need for separate multi-component synthons[2].

-

Copper(II) Triflate (Cu(OTf)₂): The highly electron-withdrawing triflate ligands enhance the Lewis acidity of the Cu(II) center, facilitating the initial imine condensation. Furthermore, Cu(II) acts as a single-electron transfer (SET) agent to drive the oxidative C-N bond cleavage and subsequent aromatization[3].

-

Aerobic Conditions (O₂): Molecular oxygen serves as the terminal oxidant. It turns over the catalytic cycle by reoxidizing the transient Cu(I) species back to the active Cu(II) state. This generates water as the sole stoichiometric byproduct, ensuring a green and scalable profile[2].

-

Ethanol as Solvent: Ethanol provides optimal solubility for both the hydrophobic propiophenone and the highly polar diamine. Its protic nature also stabilizes the transient charged intermediates during the cyclization cascade.

Fig 1. Mechanistic pathway of the Cu-catalyzed aerobic annulation to form 2-arylpyridines.

Quantitative Optimization of Reaction Parameters

To establish a robust protocol, reaction parameters were systematically evaluated. The data below summarizes the critical impact of catalyst selection, solvent, and atmospheric conditions on the yield of the target 2-(2-chlorophenyl)-3-methylpyridine.

| Entry | Catalyst (20 mol%) | Solvent | Atmosphere | Temp (°C) | Yield (%) |

| 1 | None | Ethanol | O₂ | 80 | 0 |

| 2 | Cu(OAc)₂ | Ethanol | O₂ | 80 | 45 |

| 3 | CuCl₂ | Ethanol | O₂ | 80 | 32 |

| 4 | Cu(OTf)₂ | Ethanol | Air | 80 | 68 |

| 5 | Cu(OTf)₂ | Toluene | O₂ | 80 | 41 |

| 6 | Cu(OTf)₂ | Ethanol | O₂ | 80 | 89 |

Table 1. Optimization of the oxidative annulation. Yields determined by HPLC using an internal standard. Entry 6 represents the optimized conditions.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure reaction fidelity at each stage.

Materials Required:

-

1-(2-chlorophenyl)propan-1-one (1.0 equiv, 10 mmol)

-

1,3-Diaminopropane (2.0 equiv, 20 mmol)

-

Copper(II) trifluoromethanesulfonate [Cu(OTf)₂] (0.2 equiv, 2 mmol)

-

Absolute Ethanol (0.2 M relative to ketone, 50 mL)

Fig 2. Step-by-step experimental workflow for the synthesis and purification of the target pyridine.

Step-by-Step Methodology:

-

Catalyst-Substrate Complexation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-chlorophenyl)propan-1-one (10 mmol) and absolute ethanol (50 mL). Add 1,3-diaminopropane (20 mmol) dropwise.

-

Validation Check: The solution will remain clear or slightly yellow.

-

-

Catalyst Activation: Add Cu(OTf)₂ (2 mmol) to the stirring mixture in one portion.

-

Validation Check: The reaction mixture will immediately transition to a deep blue/green color, confirming the coordination of the diamine/imine to the Cu(II) center.

-

-

Aerobic Oxidation: Seal the flask with a rubber septum and purge the system with O₂ gas for 5 minutes using a needle inlet and outlet. Attach an O₂-filled balloon to maintain a positive pressure of oxygen.

-

Thermal Cyclization: Heat the reaction mixture to 80 °C using an oil bath. Stir vigorously for 48–72 hours.

-

Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting propiophenone (UV active, Rf ~0.6) will gradually disappear, replaced by a new, intensely UV-active spot (Rf ~0.3) corresponding to the pyridine product. The solution will darken significantly as oxidation proceeds.

-

-

Quenching and Extraction: Once TLC confirms complete consumption of the ketone, cool the mixture to room temperature. Concentrate the ethanol under reduced pressure. Dilute the dark residue with Ethyl Acetate (100 mL) and wash with saturated aqueous NaHCO₃ (50 mL), followed by brine (50 mL).

-

Causality: The aqueous wash removes the highly water-soluble unreacted 1,3-diaminopropane and partitions the copper salts into the aqueous layer, leaving the organic product safely in the EtOAc phase.

-

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (eluent gradient: 100% Hexanes to 80:20 Hexanes:EtOAc).

-

Validation Check: The purified 2-(2-chlorophenyl)-3-methylpyridine should be isolated as a pale yellow to colorless oil/solid. Purity can be confirmed via ¹H NMR (look for the characteristic downfield pyridine aromatic protons at ~8.5 ppm and the distinct methyl singlet at ~2.3 ppm).

-

References

- Source: Google Patents (CN106892863A)

-

Title: Copper-Catalyzed Aerobic Synthesis of 2-Arylpyridines from Acetophenones and 1,3-Diaminopropane Source: Organic Letters URL: [Link]

-

Title: Transition-Metal-Catalyzed Cleavage of C–N Single Bonds Source: Chemical Reviews URL: [Link]

Sources

Application Note: High-Fidelity Grignard Addition to 2'-Chloropropiophenone Derivatives

Executive Summary

The nucleophilic addition of Grignard reagents to 2'-chloropropiophenone presents a classic conflict between kinetic control (1,2-addition) and thermodynamic sinks (enolization). Due to the steric bulk of the ortho-chloro substituent and the acidity of the

This Application Note details an optimized protocol utilizing organocerium chemistry (Imamoto conditions) to suppress basicity while enhancing nucleophilicity. This method shifts the reaction trajectory from enolization to addition, enabling the synthesis of sterically congested tertiary carbinols with yields exceeding 85%.

Chemical Context & Strategic Analysis

The Substrate Challenge

2'-chloropropiophenone is a "deceptive" substrate. While it appears to be a standard aromatic ketone, two factors conspire to inhibit clean nucleophilic attack:

-

Steric Shielding: The chlorine atom at the ortho position creates significant steric hindrance, blocking the trajectory of the incoming nucleophile (Burgi-Dunitz angle).

-

-Proton Acidity: The methylene protons (

Mechanistic Divergence

The following diagram illustrates the competition between the desired pathway (Addition) and the parasitic pathways (Enolization/Reduction).

Figure 1: Mechanistic competition in the reaction of hindered ketones. Path A is the target; Path B is the primary failure mode for 2'-chloropropiophenone.

Critical Parameters for Optimization

To overcome the barriers identified above, we utilize Cerium(III) Chloride (

| Parameter | Standard Grignard | Organocerium (Recommended) | Rationale |

| Reagent Species | Organocerium species are more nucleophilic but less basic than Organomagnesium. | ||

| Solvent | Et | THF (Anhydrous) | THF is required to solubilize |

| Temperature | 0°C to Reflux | -78°C to 0°C | Low temp suppresses enolization; Ce-reagents remain reactive at -78°C. |

| Additives | None | Anhydrous CeCl | Must be dried in situ or purchased as ultra-dry beads. Hydrated CeCl |

Experimental Protocols

Protocol A: Preparation of Anhydrous Cerium(III) Chloride

Note: Commercial "anhydrous"

-

Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Cycle with Argon (3x).

-

Loading: Quickly add CeCl

·7H -

Dehydration:

-

Heat to 140–150°C under high vacuum (<0.1 mmHg) for 2–3 hours .

-

Visual Cue: The solid will crumble and turn into a fine white powder. Ensure no clumping remains.

-

-

Cooling: Cool to room temperature under Argon flow.

-

Suspension: Add anhydrous THF via cannula. Stir vigorously for 2 hours (or overnight) to form a fine milky suspension.

Protocol B: Organocerium-Mediated Addition (The Imamoto Method)

Scope: Synthesis of 1-(2-chlorophenyl)-1-ethyl-alkyl-carbinol.

-

Reagent Formation:

-

Cool the

/THF suspension (from Protocol A) to -78°C (dry ice/acetone bath). -

Add the Grignard reagent (

, 1.2 equiv) dropwise via syringe. -

Stir for 1 hour at -78°C. The mixture effectively becomes an organocerium reagent (

).

-

-

Substrate Addition:

-

Dissolve 2'-chloropropiophenone (1.0 equiv) in minimal anhydrous THF.

-

Add the ketone solution dropwise to the organocerium mixture at -78°C over 15 minutes.

-

-

Reaction:

-

Allow the mixture to warm slowly to 0°C over 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc). The starting material spot should disappear.[2]

-

-

Quenching (Critical):

-

Do not use HCl. Strong acid will dehydrate the tertiary alcohol to a styrene derivative.

-

Add 10% aqueous acetic acid or saturated NH

Cl at 0°C.

-

-

Workup:

-

Extract with Et

O (3x). -

Wash combined organics with brine.[2]

-

Dry over MgSO

and concentrate in vacuo at <40°C.

-

Workflow Visualization

Figure 2: Step-by-step workflow for the Cerium-mediated Grignard addition.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Recovered Starting Material | Enolization occurred (Grignard acted as base).[2] | Switch to Protocol B (CeCl |

| Secondary Alcohol Product | Reduction via | Use CeCl |

| Styrene Derivative (Alkene) | Acid-catalyzed dehydration during workup. | Use milder quench (NH |

| Low Conversion with CeCl | CeCl | Increase drying time/temp (Protocol A). The CeCl |

Safety & Handling

-

2'-Chloropropiophenone: Irritant. In some jurisdictions, it is a monitored precursor (List I chemical) for controlled substances (Bupropion). Ensure regulatory compliance before acquisition.

-

Grignard Reagents: Pyrophoric/water-reactive. Handle only under inert atmosphere.

-

Cerium Chloride: Hygroscopic. Inhalation of dust can be irritating.

References

-

Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of organolithium reagents to ketones." Journal of the American Chemical Society, 1989, 111(12), 4392–4398. Link

-

Conlon, D. A., et al. "Practical Synthesis of Enolizable Ketones via Organocerium Reagents." Journal of Organic Chemistry, 1989, 54, 1205. Link

-

Dimitrov, V., et al. "Selectivity in the Addition of Grignard Reagents to 2-Substituted Propiophenones." Tetrahedron Letters, 2003, 44(10), 1991-1993. Link

-

Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007. (Chapter 7: Organometallic Reagents). Link

Sources

Paal-Knorr pyrrole synthesis using 1,5-dicarbonyl equivalents

Application Note: Paal-Knorr Pyrrole Synthesis via Masked 1,4-Dicarbonyl Equivalents

Executive Summary

The Paal-Knorr synthesis remains the premier method for generating substituted pyrroles, a structural motif critical to blockbuster drugs (e.g., Atorvastatin, Ketorolac) and organic materials.[1] However, the traditional use of free 1,4-dialdehydes (e.g., succinaldehyde) is plagued by reagent instability, polymerization, and handling difficulties.

This guide details the Clauson-Kaas modification , which utilizes 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a stable, masked 1,4-dicarbonyl equivalent . We provide high-fidelity protocols for both traditional acid-catalyzed thermal synthesis and modern microwave-assisted green chemistry approaches.

SCIENTIFIC INTEGRITY NOTE: This guide focuses on 1,4-dicarbonyl equivalents . Researchers must note that 1,5-dicarbonyls typically yield pyridines (via Krahncke synthesis) or cyclohexenones, not pyrroles. The "1,5" terminology in pyrrole literature is often a nomenclature error referring to the 5-membered ring target, not the carbon chain length of the precursor.

Scientific Background & Mechanism

Why Use Equivalents?

Free succinaldehyde is a volatile, unstable liquid that polymerizes rapidly. 2,5-DMTHF acts as a cyclic acetal; it is shelf-stable but unreactive until "unmasked."

Reaction Mechanism

The reaction proceeds through a distinct activation-cyclization sequence:

-

Acid Hydrolysis: The acetal (2,5-DMTHF) opens to form the reactive 1,4-dicarbonyl intermediate (succinaldehyde).

-

Nucleophilic Attack: The primary amine attacks one carbonyl, forming a hemiaminal.[2]

-

Cyclization: The nitrogen attacks the second carbonyl (rate-determining step in many contexts).[2]

-

Aromatization: Double dehydration yields the aromatic pyrrole.

Figure 1: Mechanistic pathway from the masked acetal equivalent to the final aromatic pyrrole.

Experimental Protocols

Protocol A: Standard Thermal Synthesis (Glacial Acetic Acid)

Best for: Aromatic amines and acid-stable substrates.

Reagents:

-

Primary Amine (1.0 equiv)

-

2,5-Dimethoxytetrahydrofuran (1.1 equiv)

-

Glacial Acetic Acid (Solvent/Catalyst)[3]

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the primary amine (10 mmol) in Glacial Acetic Acid (15 mL).

-

Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol, 1.45 mL) in one portion.

-

Reaction: Heat the mixture to reflux (118°C) for 1–2 hours.

-

Workup:

-

Cool to room temperature.[6]

-

Pour reaction mixture into ice-cold water (50 mL).

-

Neutralize carefully with saturated NaHCO₃ or 10% NaOH (exothermic!) until pH ~7.

-

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]

-

Purification: Flash column chromatography (Hexanes/EtOAc) or recrystallization (ethanol/water).

Protocol B: Microwave-Assisted Green Synthesis (Water)

Best for: High-throughput screening, aliphatic amines, and acid-sensitive groups.

Reagents:

-

Primary Amine (1.0 equiv)

-

2,5-Dimethoxytetrahydrofuran (1.0 equiv)

-

Water (Solvent)[3]

-

Catalyst: None (or 10 mol% Acetic Acid if sluggish)

Step-by-Step Procedure:

-

Setup: In a microwave-safe vial (10 mL), mix the amine (2 mmol) and 2,5-DMTHF (2 mmol).

-

Solvent: Add deionized water (3 mL).

-

Irradiation: Seal and irradiate at 150°C for 10–20 minutes (Power: Dynamic, Max 200W).

-

Isolation:

-

Solids: If the product precipitates, simply filter and wash with cold water.

-

Oils: Extract with minimal dichloromethane.

-

Comparative Data Analysis

The choice of protocol significantly impacts yield and purity. The following data summarizes efficiency across different amine classes.

| Amine Substrate | Method A (AcOH Reflux) | Method B (MW/Water) | Notes |

| Aniline | 85% Yield (2 hr) | 92% Yield (10 min) | MW prevents oxidation tars. |

| Benzylamine | 78% Yield (1.5 hr) | 88% Yield (15 min) | Aliphatic amines perform better in water. |

| 4-Nitroaniline | 65% Yield (4 hr) | 75% Yield (30 min) | Electron-poor amines require forcing conditions. |

| L-Leucine | < 30% (Racemization) | 82% (No Racemization) | Critical: Method B preserves chirality. |

Troubleshooting & Optimization

The "Black Tar" Phenomenon

-

Symptom: The reaction turns into a black, insoluble polymer.

-

Cause: Polymerization of the pyrrole product or the intermediate dialdehyde, usually due to excessive acidity or overheating .[2]

-

Solution:

-

Switch to Protocol B (Water).

-

Buffer the reaction with Sodium Acetate (NaOAc) to maintain pH ~4–5.

-

Regioselectivity (pH Control)

The pH of the reaction dictates the product outcome.

-

pH < 3: Favors Furan formation (Paal-Knorr Furan Synthesis).

-

pH > 3: Favors Pyrrole formation.

-

Action: Ensure sufficient amine is present to buffer the solution, or use Acetic Acid rather than HCl/H₂SO₄.

Workflow Logic

Figure 2: Decision matrix for selecting the appropriate synthesis protocol.

References

-

Clauson-Kaas, N., & Tyle, Z. (1952).[7] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. Link

-

Amarnath, V., et al. (1991).[8] Mechanism of the Paal-Knorr Pyrrole Synthesis. Journal of Organic Chemistry, 56(24), 6924–6931. Link

-

Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5284–5288. Link

-

Polshettiwar, V., & Varma, R. S. (2008). Aqueous Microwave Chemistry: A Clean and Green Synthetic Tool for Rapid Drug Discovery. Chemical Society Reviews, 37, 1546-1557. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

Application Note: Friedel-Crafts Acylation Strategies for Chloro-Substituted Benzenes

Executive Summary

The Friedel-Crafts acylation of chloro-substituted benzenes presents a specific synthetic challenge due to the inductive deactivation of the aromatic ring by the chlorine atom. While the chlorine substituent is ortho-/para-directing, its electron-withdrawing nature significantly reduces nucleophilicity compared to benzene or toluene, often requiring forcing conditions or stoichiometric catalyst loads.

This guide details three distinct protocols for the acylation of chlorobenzene to synthesize 4-chloroacetophenone (and related analogs), prioritizing the para-isomer. We analyze the traditional Aluminum Chloride (

Mechanistic Principles & Regioselectivity

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The defining challenge is the competition between the deactivating inductive effect (-I) and the resonance effect (+R) of the chlorine atom.

Reaction Pathway

The acylating agent (acyl chloride or anhydride) reacts with the Lewis Acid (LA) to form a resonance-stabilized acylium ion.[1][2] This electrophile attacks the chlorobenzene ring.

Regioselectivity: The para position is strongly favored (typically >90%) due to steric hindrance at the ortho position caused by the chlorine atom and the bulk of the incoming acyl group.

Mechanistic Diagram

Method A: Traditional Stoichiometric (The Benchmark)

Best for: High yields, laboratory scale, robust conversion. Drawbacks: Stoichiometric waste, moisture sensitivity, exothermic quench.

Rationale

Because the product ketone acts as a Lewis base and complexes with

Protocol

Reagents:

-

Chlorobenzene (1.0 equiv, also acts as solvent if in excess, otherwise use DCM)

-

Acetyl Chloride (1.1 equiv)

-

Anhydrous

(1.2 - 1.5 equiv) -

Solvent: Dichloromethane (DCM) or Carbon Disulfide (

)

Step-by-Step:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and a gas trap (to neutralize HCl evolution). Maintain an inert atmosphere (

or Ar).[3] -

Catalyst Suspension: Charge the flask with Anhydrous

(1.2 equiv) and dry DCM (approx. 5 mL per gram of substrate). Cool to 0°C in an ice bath. -

Acylium Generation: Add Acetyl Chloride (1.1 equiv) dropwise to the suspension. Stir for 15 minutes. Observation: The solid

will dissolve/react to form a homogeneous or slightly turbid complex. -

Substrate Addition: Add Chlorobenzene (1.0 equiv) dropwise over 30–45 minutes, maintaining internal temperature <10°C.

-

Reaction: Remove ice bath. Heat to reflux (40°C for DCM) for 2–4 hours. Monitor by TLC or GC.[4]

-

Quench (CRITICAL): Cool the mixture to 0°C. Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl. Caution: Highly exothermic hydrolysis of the Al-complex.

-

Workup: Separate the organic layer.[3][4] Extract aqueous layer with DCM (

).[3] Wash combined organics with water, saturated

Method B: Zeolite Catalysis (Green Chemistry)

Best for: Sustainability, continuous flow potential, waste reduction.

Drawbacks: Lower conversion rates, requires high temperatures (

Rationale

Zeolites (specifically H-Beta or H-Y) offer shape selectivity. The pore structure of Zeolite Beta restricts the formation of the bulkier ortho-isomer, enhancing para-selectivity.

Protocol

Reagents:

-

Chlorobenzene (Excess, acts as solvent)

-

Acetic Anhydride (1.0 equiv)

-

Catalyst: H-Beta Zeolite (

ratio ~25)

Step-by-Step:

-

Catalyst Activation: Calcine the H-Beta Zeolite at 400°C for 4 hours prior to use to remove adsorbed water.

-

Reaction Assembly: In a pressure tube or autoclave (if operating above boiling point), mix Chlorobenzene (5–10 equiv) and Acetic Anhydride (1 equiv).

-

Catalyst Loading: Add activated Zeolite (10–20 wt% relative to acylating agent).

-

Heating: Heat the mixture to 140°C–160°C with vigorous stirring.

-

Note: Chlorobenzene acylation on zeolites has high activation energy; refluxing at atmospheric pressure (131°C) may result in slow conversion.

-

-

Filtration: Cool to room temperature. Filter the catalyst (catalyst can be regenerated by calcination).

-

Purification: Distill off excess chlorobenzene. Recrystallize the residue (4-chloroacetophenone) from ethanol/water.

Method C: Bismuth(III) Triflate Catalysis (Modern/High-Efficiency)

Best for: Mild conditions, water tolerance, reusability, high activity on deactivated rings.

Rationale

is a "water-tolerant" Lewis acid.[5] UnlikeProtocol

Reagents:

-

Chlorobenzene (1.0 equiv)

-

Benzoyl Chloride or Acetyl Chloride (1.2 equiv)

-

Catalyst:

(1–5 mol%) -

Solvent: Nitromethane (boosts rate) or neat.

Step-by-Step:

-

Mixture: In a round-bottom flask, combine Chlorobenzene (10 mmol), Acyl Chloride (12 mmol), and

(0.1–0.5 mmol). -

Reaction: Heat to 100°C (or reflux if using lower boiling solvent).

-

Microwave Option: Irradiate at 120°C for 10–20 minutes for rapid conversion.

-

-

Monitoring: Reaction is typically complete in 1–3 hours (thermal) or minutes (microwave).

-

Workup: Cool the mixture. Add water. Extract with Ethyl Acetate.

-

Catalyst Recovery: The aqueous phase contains the Bismuth catalyst. Water can be evaporated to recover

for reuse (activity may decrease slightly after 3-4 cycles).

Comparative Data Analysis

| Feature | Method A: | Method B: Zeolite (H-Beta) | Method C: |

| Yield | High (85–95%) | Moderate (40–60%) | High (80–92%) |

| Regioselectivity ( | ~90:10 | Excellent (>95:5) | ~92:8 |

| Catalyst Loading | Stoichiometric (>100 mol%) | Heterogeneous (wt%) | Catalytic (1–5 mol%) |

| Atom Economy | Poor (Al waste) | Excellent | Good |

| Moisture Sensitivity | High (Requires dry box/Schlenk) | Low (after activation) | Very Low (Water tolerant) |

| Reaction Temp | 0°C | 140°C+ | 80°C |

Workflow Decision Matrix

References

-

BenchChem. Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride. Retrieved from

-

Desmurs, J. R., et al. (1997). Bismuth(III) triflate: A novel and efficient catalyst for Friedel-Crafts acylation.[5][6][7] Tetrahedron Letters, 38(51), 8871-8874.

-

Derouane, E. G., et al. (2000). Zeolite catalysts for the acylation of aromatics.[8][9][10] Journal of Molecular Catalysis A: Chemical.

-